

# Application Notes and Protocols: Quantifying Cell Detachment with Cilengitide

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## Compound of Interest

Compound Name: *Cilengitide (trifluoroacetate)*

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## Introduction: The Critical Role of Cell Adhesion in Health and Disease

Cell adhesion, a fundamental process orchestrated by complex interactions between cells and the extracellular matrix (ECM), is paramount for tissue architecture, cellular communication, and overall organismal function. This intricate dance is primarily mediated by a family of transmembrane receptors known as integrins. Integrins act as bidirectional signaling conduits, relaying information from the extracellular environment to the cell's interior and vice versa, thereby influencing cell survival, proliferation, differentiation, and migration.[1]

Disruptions in the delicate balance of cell-ECM adhesion are hallmarks of numerous pathological conditions, most notably cancer. During tumor progression and metastasis, cancer cells often exhibit altered integrin expression profiles, enabling them to detach from the primary tumor, invade surrounding tissues, and colonize distant organs.[2][3] Consequently, targeting integrin-mediated adhesion has emerged as a promising therapeutic strategy.

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of  $\alpha\beta3$  and  $\alpha\beta5$  integrins.[1][4][5][6][7] These specific integrins are often overexpressed on the surface of activated endothelial cells during angiogenesis (the formation

of new blood vessels that supply tumors with nutrients) and on various tumor cells, including glioblastoma.[8][9][10][11] By mimicking the natural RGD-binding motif found in ECM proteins like vitronectin, Cilengitide competitively inhibits the binding of these proteins to their integrin receptors, thereby disrupting cell adhesion and downstream signaling pathways.[3][4] This disruption can lead to cell detachment, induction of apoptosis (a process known as anoikis), and inhibition of tumor growth and angiogenesis.[1][8][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret a cell detachment assay to evaluate the efficacy of Cilengitide in a laboratory setting.

## Mechanism of Action: How Cilengitide Induces Cell Detachment

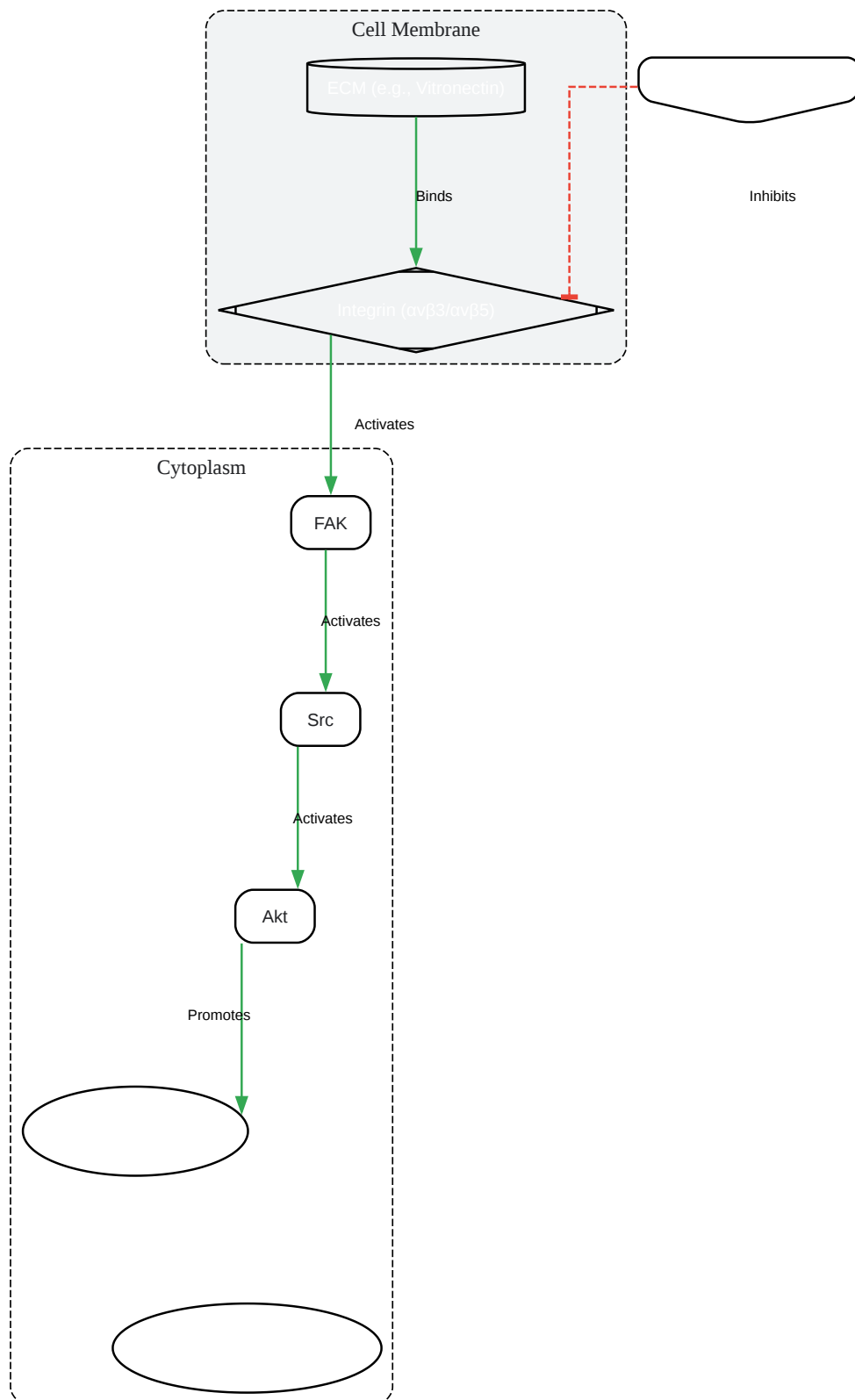
Integrins  $\alpha\beta3$  and  $\alpha\beta5$ , upon binding to their ECM ligands, cluster on the cell surface and recruit a plethora of signaling and adaptor proteins to form focal adhesions. This clustering initiates a cascade of intracellular signaling events, prominently involving the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[12][13][14][15] The FAK/Src signaling complex, in turn, activates downstream pathways, such as the PI3K/Akt pathway, which are crucial for cell survival, proliferation, and migration.[10]

Cilengitide, by competitively binding to  $\alpha\beta3$  and  $\alpha\beta5$  integrins, prevents their interaction with ECM proteins.[6] This inhibitory action has several key consequences:

- **Direct Inhibition of Adhesion:** By blocking the integrin-ECM interaction, Cilengitide directly prevents cells from adhering to substrates coated with  $\alpha\beta3$  and  $\alpha\beta5$  ligands, such as vitronectin.[12]
- **Induction of Detachment:** In cells already adhered via these integrins, the introduction of Cilengitide disrupts the existing adhesive interactions, leading to cell rounding and detachment from the substrate.[10][12]
- **Inhibition of Survival Signals:** The disruption of integrin-mediated adhesion and the subsequent disassembly of focal adhesions leads to the deactivation of the FAK/Src signaling cascade and downstream survival pathways like Akt.[10] This loss of survival signals can trigger apoptosis (anoikis) in anchorage-dependent cells.[1]

- **Transdominant Negative Effect:** Interestingly, the activation of  $\alpha V\beta 3$  by Cilengitide can also interfere with the function of other integrins, such as  $\beta 1$  integrins, through a transdominant negative effect, further compromising the cell's overall adhesion to the ECM.[\[12\]](#)

The following diagram illustrates the signaling pathway initiated by integrin-ECM binding and its disruption by Cilengitide.



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Caption: Cilengitide's Disruption of Integrin Signaling.

## Principle of the Cell Detachment Assay

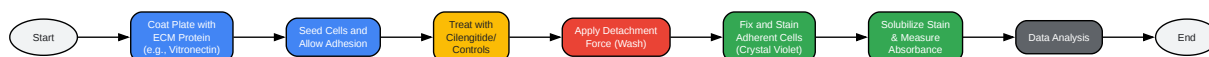
The cell detachment assay is a robust and straightforward method to quantify the effect of adhesion-modulating compounds like Cilengitide. The principle of this assay is based on the differential removal of weakly attached or detached cells versus strongly adherent cells.

The general workflow is as follows:

- **Substrate Coating:** The wells of a multi-well plate are coated with an appropriate ECM protein that serves as a ligand for the integrins targeted by Cilengitide (e.g., vitronectin for  $\alpha\beta3$  and  $\alpha\beta5$ ).
- **Cell Seeding and Adhesion:** A known number of cells are seeded into the coated wells and allowed to adhere and spread for a defined period.
- **Treatment with Cilengitide:** The adhered cells are then treated with varying concentrations of Cilengitide or control substances.
- **Application of Detachment Force:** A standardized physical force is applied to the wells to dislodge weakly attached cells. This is typically achieved through a series of controlled washing steps.
- **Quantification of Adherent Cells:** The remaining, adherent cells are fixed, stained (e.g., with crystal violet), and the stain is subsequently solubilized. The absorbance of the solubilized stain is then measured, which is directly proportional to the number of adherent cells.

By comparing the absorbance values of Cilengitide-treated wells to control wells, the percentage of cell detachment induced by the compound can be calculated.

The following diagram outlines the experimental workflow of the cell detachment assay.



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Caption: Cell Detachment Assay Workflow.

## Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other plate sizes.

### Materials and Reagents

- Cell Line: A cell line expressing  $\alpha\beta3$  and/or  $\alpha\beta5$  integrins (e.g., U87MG glioblastoma cells, human umbilical vein endothelial cells (HUVECs)).
- Cilengitide: Prepare a stock solution (e.g., 10 mM in sterile water or DMSO) and store at  $-20^{\circ}\text{C}$ .
- Negative Control Peptide: An inactive control peptide, such as a cyclic RGD peptide with a mutated sequence (e.g., c(RGDfK)), is highly recommended.
- ECM Protein: Vitronectin (human or bovine).
- Coating Buffer: Sterile phosphate-buffered saline (PBS), pH 7.4.
- Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) as required.
- Assay Medium: Serum-free cell culture medium. Serum contains ECM proteins that can interfere with the assay.[\[16\]](#)
- Blocking Solution: 1% w/v heat-denatured bovine serum albumin (BSA) in PBS.
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol.
- Staining Solution: 0.1% w/v crystal violet in 20% methanol.
- Solubilization Solution: 10% v/v acetic acid in water.
- Wash Buffer: Sterile PBS.
- Equipment:

- 96-well flat-bottom tissue culture plates.
- Multichannel pipette.
- Plate reader capable of measuring absorbance at 540-595 nm.
- Standard cell culture incubator (37°C, 5% CO<sub>2</sub>).

## Step-by-Step Methodology

### Day 1: Plate Coating

- Prepare ECM Solution: Dilute vitronectin in sterile PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.
- Coat Plates: Add 50 µL of the diluted vitronectin solution to each well of a 96-well plate.
- Incubate: Incubate the plate overnight at 4°C or for 2 hours at 37°C.
- Wash: Aspirate the coating solution and wash the wells twice with 150 µL of sterile PBS.
- Block: Add 150 µL of 1% BSA blocking solution to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.
- Final Wash: Aspirate the blocking solution and wash the wells twice with 150 µL of sterile PBS. The plate is now ready for cell seeding.

### Day 2: Cell Seeding and Treatment

- Cell Preparation: Harvest cells using a non-enzymatic detachment method (e.g., EDTA-based dissociation solution) to preserve integrin integrity.<sup>[17]</sup> Wash the cells once with serum-free medium and resuspend in serum-free assay medium to the desired concentration (e.g., 1-2 x 10<sup>5</sup> cells/mL).
- Cell Seeding: Add 100 µL of the cell suspension to each well of the coated plate.
- Adhesion Incubation: Incubate the plate for 1-3 hours at 37°C to allow for cell attachment and spreading. The optimal time should be determined for your specific cell line.

- **Prepare Treatment Solutions:** Prepare serial dilutions of Cilengitide and the negative control peptide in serum-free assay medium at 2x the final desired concentration. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest Cilengitide concentration).
- **Treatment:** Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared treatment solutions to the respective wells.
- **Treatment Incubation:** Incubate the plate for the desired treatment duration (e.g., 1-4 hours) at 37°C.

### Day 3: Detachment and Quantification

- **Detachment (Washing):**
  - Establish a consistent and gentle washing procedure. A plate washer or a multichannel pipette can be used.
  - Aspirate the medium from all wells.
  - Add 150  $\mu$ L of PBS to each well and aspirate. Repeat this wash step 2-3 times. The number of washes determines the stringency of the detachment force and should be kept constant across all experiments.
- **Fixation:** Add 100  $\mu$ L of 4% PFA or 100% methanol to each well and incubate for 15 minutes at room temperature.
- **Washing:** Gently wash the wells twice with 150  $\mu$ L of water to remove the fixative.
- **Staining:** Add 100  $\mu$ L of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
- **Final Washes:** Aspirate the crystal violet solution and wash the wells 3-4 times with water until the water runs clear. Invert the plate and tap gently on a paper towel to remove any excess water. Allow the plate to air dry completely.

- Solubilization: Add 100  $\mu$ L of 10% acetic acid to each well to solubilize the stain. Incubate for 10-15 minutes at room temperature, occasionally gently shaking the plate.
- Absorbance Reading: Measure the absorbance of each well at a wavelength between 540 nm and 595 nm using a microplate reader.

## Data Analysis and Interpretation

### Data Presentation

Summarize the raw absorbance data in a structured table. Include all experimental conditions and replicates.

Treatment Group	Concentration ( $\mu$ M)	Replicate 1 (OD 570nm)	Replicate 2 (OD 570nm)	Replicate 3 (OD 570nm)	Mean OD	Std. Dev.	% Adhesion	% Detachment
Untreated Control	0	1.254	1.288	1.271	1.271	0.017	100.0%	0.0%
Vehicle Control	0	1.249	1.265	1.259	1.258	0.008	99.0%	1.0%
Negative Peptide	10	1.233	1.251	1.245	1.243	0.009	97.8%	2.2%
Cilengitide	0.1	1.102	1.125	1.118	1.115	0.012	87.7%	12.3%
Cilengitide	1	0.856	0.879	0.866	0.867	0.012	68.2%	31.8%
Cilengitide	10	0.432	0.455	0.441	0.443	0.012	34.9%	65.1%
Cilengitide	100	0.158	0.169	0.162	0.163	0.006	12.8%	87.2%

## Calculations

- **Background Subtraction:** Subtract the average absorbance of the blank wells (wells with no cells) from all other absorbance readings.
- **Percentage Adhesion:** Calculate the percentage of adherent cells for each treatment relative to the untreated control.  $\% \text{ Adhesion} = (\text{Mean OD of Treated Wells} / \text{Mean OD of Untreated Control Wells}) \times 100$
- **Percentage Detachment:** Calculate the percentage of detached cells.  $\% \text{ Detachment} = 100 - \% \text{ Adhesion}$

## Interpretation of Results

A dose-dependent decrease in the percentage of adherent cells (and a corresponding increase in detachment) in Cilengitide-treated wells compared to the untreated and negative peptide controls indicates that Cilengitide is effectively disrupting cell adhesion. The IC50 value (the concentration of Cilengitide that causes 50% detachment) can be calculated by plotting the percentage of detachment against the log of the Cilengitide concentration and fitting the data to a sigmoidal dose-response curve.

## Troubleshooting and Scientific Integrity

A well-designed experiment includes appropriate controls to ensure the validity of the results.

- **Positive Control:** A known condition that induces detachment (e.g., treating cells on a vitronectin-coated plate with a high concentration of EDTA) can be included to validate the assay's ability to detect detachment.
- **Negative Control (Untreated):** This group represents 100% adhesion and serves as the primary reference for all calculations.
- **Vehicle Control:** This is crucial if Cilengitide is dissolved in a solvent like DMSO, to ensure the solvent itself does not affect cell adhesion.
- **Inactive Peptide Control:** Using a structurally similar but biologically inactive peptide (e.g., an RGD-mutant) demonstrates that the observed effects are specific to the RGD motif and not due to non-specific peptide effects.[\[12\]](#)

Potential Issue	Possible Cause	Recommended Solution
High variability between replicates	Inconsistent cell seeding, uneven washing, or edge effects on the plate.	Use a multichannel pipette for all additions and washes. Avoid using the outer wells of the plate. Ensure a single-cell suspension before seeding.
Low signal (low absorbance in control wells)	Insufficient cell number, poor cell adhesion to the ECM, or over-washing.	Optimize cell seeding density and adhesion time. Reduce the number or stringency of wash steps. Ensure the ECM coating is effective.
High background in blank wells	Incomplete removal of crystal violet stain.	Increase the number of water washes after staining. Ensure the plate is completely dry before solubilization.
No effect of Cilengitide	Cell line does not express $\alpha v \beta 3 / \alpha v \beta 5$ , Cilengitide is inactive, or assay conditions are not optimal.	Confirm integrin expression using flow cytometry or western blotting. Test the activity of Cilengitide in a different assay. Optimize treatment time and concentration range.
Detachment in vehicle control wells	Solvent (e.g., DMSO) is at a toxic concentration.	Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells.

## Conclusion

The cell detachment assay is a powerful tool for quantifying the bioactivity of integrin antagonists like Cilengitide. By carefully controlling experimental variables and including appropriate controls, this assay provides reliable and reproducible data on the ability of Cilengitide to disrupt cell-ECM interactions. The insights gained from this assay are invaluable

for basic research into the mechanisms of cell adhesion and for the preclinical development of novel anti-cancer therapeutics.

## References

- Alghisi, G. C., & Rüegg, C. (2009). The Integrin Antagonist Cilengitide Activates  $\alpha V\beta 3$ , Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells. *PLOS ONE*, 4(2), e4449. [[Link](#)]
- Fink, A. M., et al. (2013). The Integrin Inhibitor Cilengitide Affects Meningioma Cell Motility and Invasion. *Clinical Cancer Research*, 19(21), 5956–5966. [[Link](#)]
- Melling, G. E., et al. (2014). effects of cilengitide on the adhesion, growth, and viability of... ResearchGate. [[Link](#)]
- Lombardi, G., et al. (2014). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. *Anticancer Research*, 34(11), 6129-6136. [[Link](#)]
- Various Authors. (2026). Cilengitide: an RGD pentapeptide  $\alpha v\beta 3$  and  $\alpha v\beta 5$  integrin inhibitor in development for glioblastoma and other malignancies. ResearchGate. [[Link](#)]
- Wick, W., et al. (2012). Effect of the integrin inhibitor cilengitide on TGF-beta signaling. ASCO Publications. [[Link](#)]
- Lee, S. H., et al. (2016). The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus. *Oncotarget*, 7(18), 26253–26267. [[Link](#)]
- Bello, L., et al. (2008). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. *Anticancer Research*. [[Link](#)]
- D'Souza, S., et al. (2022). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. *PMC*. [[Link](#)]
- Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. *Current Pharmaceutical Design*, 16(20), 2294-2303. [[Link](#)]

- Eisele, G., et al. (2011). Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway. *Journal of Experimental & Clinical Cancer Research*, 30, 10. [[Link](#)]
- Reardon, D. A., et al. (2012). Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies. *Expert Opinion on Investigational Drugs*, 21(8), 1165-1178. [[Link](#)]
- Li, Y., et al. (2021). Cilengitide, an  $\alpha\beta3$ -integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model. *Journal of Dermatological Science*, 103(1), 37-45. [[Link](#)]
- Puech, P.-H., et al. (2013). A practical guide to quantify cell adhesion using single-cell force spectroscopy. *Methods*, 60(2), 166-176. [[Link](#)]
- Guan, J.-L. (2010). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. *Clinical & Experimental Metastasis*, 27(8), 587-596. [[Link](#)]
- Reynolds, A. R., et al. (2008). Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors. *Nature Medicine*, 14(4), 392-400. [[Link](#)]
- Choi, Y. S., et al. (2013). Tissue-Specific Extracellular Matrix Coatings Promote Cell Proliferation and Maintain Cell Phenotypes. *BioMed Research International*, 2013, 941280. [[Link](#)]
- Raju, U., et al. (2006). Integrin alpha v beta 3 antagonist Cilengitide enhances efficacy of radiotherapy in endothelial cell and non-small-cell lung cancer models. *International Journal of Radiation Oncology, Biology, Physics*, 65(5), 1536-1543. [[Link](#)]
- Li, N., et al. (2015). Two-step Protocol For Preparing Adherent Cells For High-Throughput Flow Cytometry. *Cytometry Part A*, 87(12), 1102-1106. [[Link](#)]
- Gallant, N. D., et al. (2005). Measurement Systems for Cell Adhesive Forces. *Cellular and Molecular Bioengineering*, 1(1), 26-37. [[Link](#)]
- Sulzmaier, F. J., et al. (2014). Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response. IMR Press. [[Link](#)]

- Schiller, H. B., et al. (2016). Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition. *Journal of Cell Biology*, 212(4), 389-398. [\[Link\]](#)
- Cell Biolabs, Inc. (n.d.). FAQ: ECM Cell Adhesion Assays. Cell Biolabs, Inc.. [\[Link\]](#)
- Fisher Scientific. (n.d.). Application Protocol on Harvesting adherent cells. Fisher Scientific. [\[Link\]](#)
- ResearchGate. (2015). What is the best way to quantify attachment/adhesion assays?. ResearchGate. [\[Link\]](#)
- Thullberg, M., et al. (2016). Integrin signaling via FAK-Src controls cytokinetic abscission by decelerating PLK1 degradation and subsequent recruitment of CEP55 at the midbody. *Cell Cycle*, 15(10), 1334-1345. [\[Link\]](#)
- Kuschel, C., et al. (2007). Cell Adhesion Profiling Using Extracellular Matrix Protein Microarrays. *Biotechniques*, 42(4), 523-531. [\[Link\]](#)
- Kim, H. R., et al. (2022). Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand. *Journal of Immunological Methods*, 503, 113243. [\[Link\]](#)
- Creative Bioarray. (n.d.). Cell Attachment Assay. Creative Bioarray. [\[Link\]](#)
- Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. [\[Link\]](#)
- Medical-Insight. (2021, November 15). Integrin Activation Signalling. YouTube. [\[Link\]](#)
- Li, N., & Qiu, J. (2014). Method of detaching adherent cells for flow cytometry.
- Lee, S., et al. (2022). Quantifying cell adhesion through forces generated by acoustic streaming. *Sensors and Actuators A: Physical*, 346, 113854. [\[Link\]](#)

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## Sources

- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [[ar.iiarjournals.org](https://ar.iiarjournals.org)]
- 7. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 8. [ar.iiarjournals.org](https://ar.iiarjournals.org) [[ar.iiarjournals.org](https://ar.iiarjournals.org)]
- 9. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- 10. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Integrin alpha v beta 3 antagonist Cilengitide enhances efficacy of radiotherapy in endothelial cell and non-small-cell lung cancer models - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. The Integrin Antagonist Cilengitide Activates  $\alpha V\beta 3$ , Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [[journals.plos.org](https://journals.plos.org)]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [imrpress.com](https://www.imrpress.com) [[imrpress.com](https://www.imrpress.com)]
- 15. Integrin signaling via FAK-Src controls cytokinetic abscission by decelerating PLK1 degradation and subsequent recruitment of CEP55 at the midbody - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. FAQ: ECM Cell Adhesion Assays | Cell Biolabs [[cellbiolabs.com](https://www.cellbiolabs.com)]
- 17. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
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